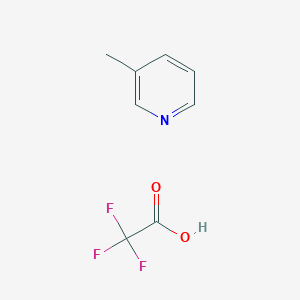
Chloromethyl 6-chlorodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 6-chlorodecanoate is an organic compound with the molecular formula C11H21Cl2O2 It is a chlorinated ester, specifically a chloromethyl ester of 6-chlorodecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorodecanoate can be synthesized through the chloromethylation of 6-chlorodecanoic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a proton source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 6-chlorodecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield 6-chlorodecanoic acid and formaldehyde.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or various amines can be used under mild to moderate conditions.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 6-Chlorodecanoic acid and formaldehyde.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
Aplicaciones Científicas De Investigación
Chloromethyl 6-chlorodecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl groups, enhancing their reactivity and functionality.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
Mecanismo De Acción
The mechanism of action of chloromethyl 6-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the chloromethyl group .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 6-chloroundecanoate: Similar in structure but with an additional carbon in the alkyl chain.
Chloromethyl 6-chlorododecanoate: Similar in structure but with two additional carbons in the alkyl chain
Uniqueness
Chloromethyl 6-chlorodecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
80418-83-3 |
|---|---|
Fórmula molecular |
C11H20Cl2O2 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
chloromethyl 6-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clave InChI |
MMRVINVMGHJPGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



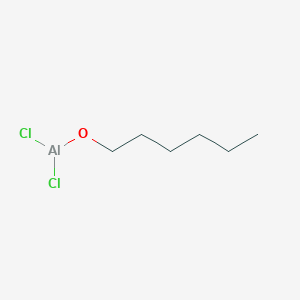

![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
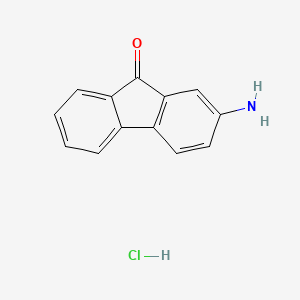
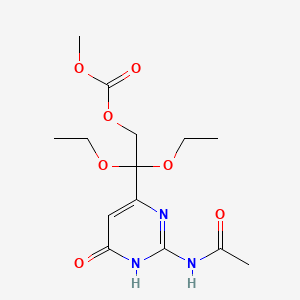
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
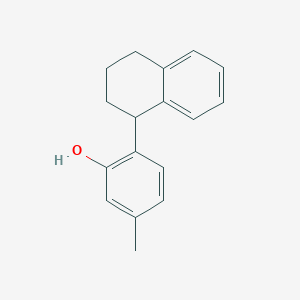
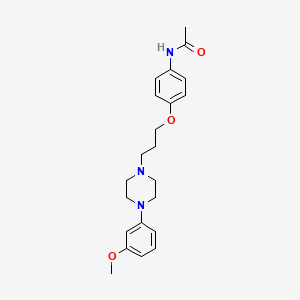
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
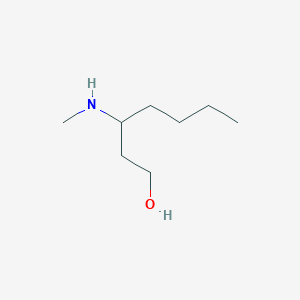
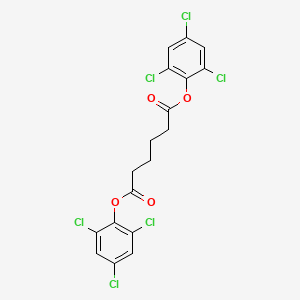
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
